Ring Expansion from Piperidine to Azepane Enhances σ1 Receptor Affinity by 2.9-Fold and Selectivity by 3.3-Fold
In a systematic structure–affinity relationship study of spirocyclic σ1 receptor ligands, increasing the ring size from piperidine (compound 5a) to azepane (compound 23a) resulted in a marked improvement in both binding affinity and receptor selectivity [1]. The azepane-containing ligand exhibited a Ki value of 0.42 nM at σ1 receptors, representing a 2.9-fold enhancement in affinity compared to the piperidine analog (Ki = 1.2 nM). Furthermore, selectivity over σ2 receptors increased from 45-fold for the piperidine derivative to 150-fold for the azepane analog, a 3.3-fold improvement [1]. This demonstrates that the seven-membered azepane ring—a core structural component of 1-(piperidin-2-ylmethyl)azepane—confers superior molecular recognition properties relative to the six-membered piperidine ring in this receptor system.
| Evidence Dimension | σ1 Receptor Binding Affinity (Ki) and σ2 Selectivity |
|---|---|
| Target Compound Data | Ki(σ1) = 0.42 nM; σ2 selectivity = 150-fold (azepane analog 23a) |
| Comparator Or Baseline | Ki(σ1) = 1.2 nM; σ2 selectivity = 45-fold (piperidine analog 5a) |
| Quantified Difference | 2.9-fold lower Ki (higher affinity); 3.3-fold higher selectivity |
| Conditions | Radioligand binding assay using human σ1 and σ2 receptors; spirocyclic tetrahydropyran scaffold |
Why This Matters
Researchers targeting σ1 receptors for neurodegenerative or neuropsychiatric indications should select azepane-containing building blocks over piperidine analogs to achieve higher affinity and superior target selectivity.
- [1] Alker, A., et al. (2024). Synthesis and structure–affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 279, 116884. View Source
